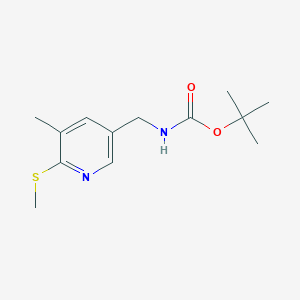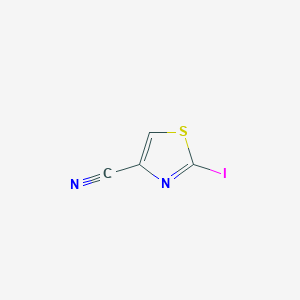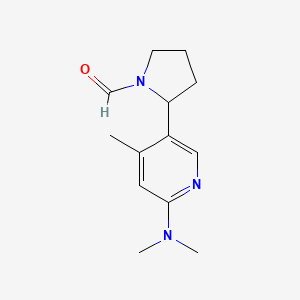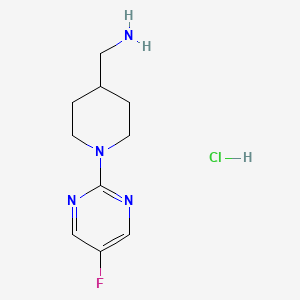
tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyridine ring substituted with a methyl and a methylthio group, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogenated pyridine derivative can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Bases: Cesium carbonate, sodium hydroxide.
Solvents: 1,4-dioxane, methanol, chloroform.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Mécanisme D'action
The mechanism of action of tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate is not well-documented. it is likely to interact with biological targets through its carbamate functional group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. The pyridine ring and its substituents may also play a role in binding to specific molecular targets, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl (6-methylpyridin-3-yl)carbamate: A related compound with a similar pyridine ring structure but lacking the methylthio group.
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
tert-Butyl ((5-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate is unique due to the presence of both a methyl and a methylthio group on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H20N2O2S |
|---|---|
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
tert-butyl N-[(5-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O2S/c1-9-6-10(7-14-11(9)18-5)8-15-12(16)17-13(2,3)4/h6-7H,8H2,1-5H3,(H,15,16) |
Clé InChI |
MLBDLCAAZQSUJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1SC)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11803829.png)



![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)


![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)

